Molecular Weight and Molar Refractivity: Unsubstituted Piperidine as the Minimum Steric Baseline
CAS 853329-95-0 possesses a molecular weight of 328.36 g/mol, which is 14.04 g/mol (4.1%) lower than the 342.40 g/mol of both the 2-methylpiperidine (CAS 853330-46-8) and 4-methylpiperidine (CAS 853330-16-2) analogs . This difference corresponds to the absence of a methyl substituent, rendering the target compound the minimal steric and lowest molecular weight member of the immediate analog series. In drug discovery, lower molecular weight is consistently correlated with improved ligand efficiency indices (LE, LLE) and is a key parameter in lead selection workflows [1].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 328.36 g/mol |
| Comparator Or Baseline | 4-Methyl analog (CAS 853330-16-2): 342.40 g/mol; 2-Methyl analog (CAS 853330-46-8): 342.40 g/mol |
| Quantified Difference | ΔMW = -14.04 g/mol (-4.1%) relative to both methyl analogs |
| Conditions | Calculated from molecular formula; target C18H20N2O4 vs comparators C19H22N2O4 |
Why This Matters
Lower molecular weight provides a sterically unencumbered baseline for SAR studies, enabling unambiguous attribution of activity changes to specific substituent introductions.
- [1] Hopkins, A.L. et al. (2014). The role of ligand efficiency metrics in drug discovery. Nat. Rev. Drug Discov. 13, 105–121. Ligand efficiency principles. View Source
